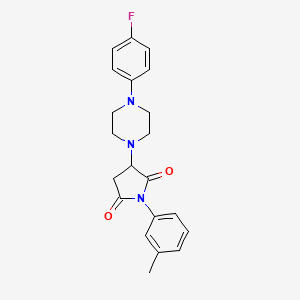

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(m-tolyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-15-3-2-4-18(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)17-7-5-16(22)6-8-17/h2-8,13,19H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENMHUWVYYPVJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(m-tolyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring linked to a piperazine moiety and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 335.39 g/mol. The presence of the fluorine atom may enhance its pharmacological properties by influencing lipophilicity and receptor binding.

Research indicates that compounds similar to This compound exhibit activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, which may enhance the efficacy of chemotherapy agents.

Key Findings:

- Inhibition of PARP Activity : Compounds related to this structure have shown significant inhibition of PARP activity, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others .

- Cellular Effects : Treatment with these compounds has been associated with enhanced cleavage of PARP and increased levels of phosphorylated H2AX, indicating DNA damage .

Biological Activity Data

The following table summarizes various studies on the biological activity of similar compounds, including IC50 values and effects on cellular mechanisms:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 5a | PARP1 | 18 | Inhibits PARP activity significantly |

| Compound 5e | PARP1 | 57.3 | Comparable to Olaparib |

| 3-Aminobenzamide | PARP1 | Various | Reference inhibitor for comparison |

Case Studies

Several studies have investigated the therapeutic potential of pyrrolidine derivatives in oncology:

- Breast Cancer Study : A study evaluated the effects of various pyrrolidine derivatives on MCF-7 cells, demonstrating that compounds with similar structures to This compound significantly inhibited cell proliferation and induced apoptosis through PARP inhibition .

- Mechanistic Insights : Another investigation focused on the molecular interactions between these compounds and their targets, revealing that specific structural features are critical for their biological activity. The interaction with the catalytic site of PARP was highlighted as a key mechanism for inducing cellular stress responses .

Comparison with Similar Compounds

Structural Modifications and Anticonvulsant Activity

Halogen Substitutions on the Aromatic Rings

Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione):

- Substituents: 2-chlorophenyl at position 3, 4-fluorophenyl-piperazine at position 1.

- Activity: Demonstrated superior anticonvulsant efficacy in maximal electroshock (MES) and 6 Hz seizure models, with ED₅₀ values of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz), outperforming valproic acid (ED₅₀ = 252.74 mg/kg and 130.64 mg/kg, respectively). Its mechanism involves voltage-gated sodium (site 2) and L-type calcium channel modulation .

- Comparison: The 2-chloro substitution enhances potency compared to the m-tolyl group in the target compound, likely due to increased electrophilicity and receptor affinity.

N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (Obniski et al., 2003):

- Substituents: 2-chlorophenyl at position 3, 3-chlorophenyl-piperazine at position 1.

- Activity: ED₅₀ = 14.18 mg/kg in MES, indicating higher potency than both Compound 6 and the target compound .

- Comparison: Dual chlorine substituents (on both pyrrolidine and piperazine rings) significantly enhance anticonvulsant activity, but may increase toxicity risks.

Spirocyclic vs. Aromatic Substitutions

- 3-Spirocycloalkyl-pyrrolidine-2,5-dione derivatives (Obniska et al., 2005):

- Substituents: Spirocycloalkyl groups (e.g., cyclopentyl) at position 3.

- Activity: Inactive in MES and scPTZ tests, highlighting the necessity of aromatic rings at position 3 for anticonvulsant effects .

- Comparison: The m-tolyl group in the target compound preserves aromaticity, ensuring activity, while spirocyclic analogs lose efficacy due to steric hindrance or reduced π-π interactions.

Antinociceptive Activity and Mechanisms

- Its dual sodium/calcium channel targeting provides broad-spectrum pain relief .

- Compound 3 (3-(3-methylthiophen-2-yl)-1-(2-morpholinoethyl)pyrrolidine-2,5-dione): Attenuated tactile allodynia in neuropathic pain models but had weaker effects on thermal hyperalgesia, suggesting subtype-specific analgesic action .

- The m-tolyl group may improve blood-brain barrier penetration compared to bulkier substituents.

Metabolic Stability and Oxidation Trends

- Compound4 (3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione): Underwent hydroxylation on the benzodioxole moiety during metabolism, generating oxidized products. This indicates susceptibility to CYP450-mediated degradation .

- The m-tolyl group’s methyl substituent may further slow hepatic clearance.

Physicochemical Properties

*Estimated based on structural analogs. The target compound’s moderate logP balances bioavailability and brain uptake.

Q & A

Basic Research Questions

Q. What synthetic strategies are reported for preparing 3-(4-(4-fluorophenyl)piperazin-1-yl)-1-(m-tolyl)pyrrolidine-2,5-dione and its structural analogs?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs with similar pyrrolidine-2,5-dione cores are synthesized by reacting brominated intermediates (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) with substituted pyrrolidine-2,5-diones under basic conditions (e.g., K₂CO₃ in DMF). Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields above 40% .

Q. What structural features of this compound are critical for its pharmacological activity?

- Methodological Answer : The piperazine and fluorophenyl moieties are key pharmacophores. Structural analogs with halogen substitutions (e.g., 3-chlorophenyl or 3-bromophenyl groups) exhibit enhanced anticonvulsant activity in MES and scPTZ models, with ED₅₀ values ranging from 14.18 to 33.64 mg/kg. The fluorophenyl group enhances metabolic stability and receptor binding affinity .

Q. How is the compound’s purity and identity validated in preclinical studies?

- Methodological Answer : Characterization relies on NMR (¹H and ¹³C), LC-MS, and X-ray crystallography. For example, analogs are confirmed via ¹H NMR (400 MHz) to resolve diastereotopic protons and carbonyl groups (δ ~2.5–5.0 ppm for piperazine and pyrrolidine protons; δ ~170–180 ppm for carbonyl carbons in ¹³C NMR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS disorders?

- Methodological Answer : Systematic SAR involves modifying the arylpiperazine substituent (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and pyrrolidine-2,5-dione core. In vivo efficacy in MES models correlates with electron-withdrawing groups (e.g., -Cl, -Br) on the arylpiperazine, which improve lipophilicity and blood-brain barrier penetration . Computational docking studies (e.g., AutoDock Vina) further predict interactions with voltage-gated sodium channels .

Q. What experimental models are used to evaluate its anticonvulsant or neuroprotective potential?

- Methodological Answer : The compound is tested in maximal electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) models in rodents. Doses are administered intraperitoneally, and ED₅₀ values are calculated using Probit analysis. Parallel histopathological assessments (e.g., hippocampal neuron viability via Nissl staining) validate neuroprotection .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Solutions include:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios via LC-MS/MS.

- Prodrug strategies : Introduce hydroxyl groups (e.g., 2-hydroxyethylpiperazine) to enhance solubility .

- Species-specific metabolism : Compare hepatic microsomal stability across species (e.g., human vs. rat) .

Q. What crystallographic or computational methods elucidate its binding mode to therapeutic targets?

- Methodological Answer : X-ray crystallography of analogs (e.g., 1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-piperazin-1-yl]-pyrrolidine-2,5-dione) reveals hydrogen bonding between the dione carbonyl and residues in PKC or sodium channels. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.